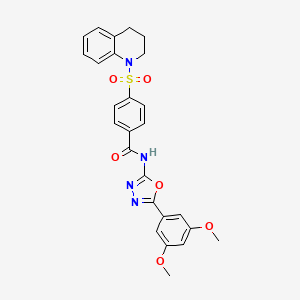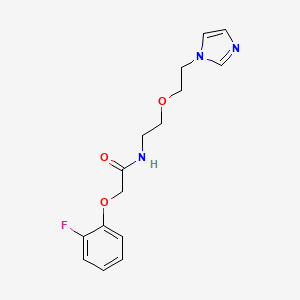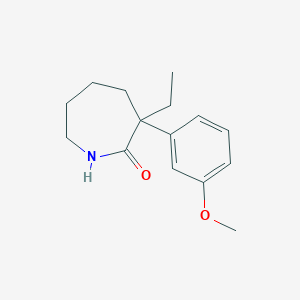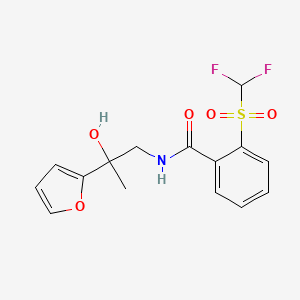![molecular formula C24H20ClN5O4 B2802175 Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate CAS No. 887467-14-3](/img/no-structure.png)
Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C24H20ClN5O4 and its molecular weight is 477.91. The purity is usually 95%.
BenchChem offers high-quality Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing imidazolino[1,2-h]purin derivatives, are of interest due to their broad range of biological activities. For instance, the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems has been explored through multi-step synthesis processes, highlighting the utility of purine derivatives in generating diverse heterocyclic structures with potential pharmacological applications (Hesek & Rybár, 1994).
Novel Ligands for Receptor Studies
Compounds structurally related to imidazolino purines have been investigated for their affinity towards human adenosine receptors. Modifications on the imidazoline ring of such compounds have shown to significantly affect their binding affinities, suggesting their potential as molecular tools for studying receptor pharmacology and as lead compounds for drug development (Ozola et al., 2003).
Antioxidant and Anti-inflammatory Properties
Derivatives of theophylline, a closely related purine compound, have been synthesized and their antioxidant and anti-inflammatory properties evaluated. These studies indicate that specific substitutions on the purine ring can enhance biological activities, offering a basis for the development of novel therapeutic agents (Кorobko et al., 2018).
Cyclization Reactions and Synthetic Methodologies
Research on the synthesis of complex heterocyclic systems often involves the cyclization of precursor molecules. Studies on the intermolecular cyclization of alkenes and active methylene compounds in the presence of transition metal catalysts contribute to the understanding of novel synthetic routes for the preparation of intricate heterocyclic compounds (Ouyang et al., 1997).
Applications in Material Science
Heterocyclic compounds with imidazolino purine structures have also been explored for their potential applications in material science, including as ligands in catalytic processes and in the development of nonlinear optical materials. Such applications underscore the versatility of these compounds beyond biological contexts (Zhu et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves the condensation of 4-chlorophenylacetic acid with 1,7-dimethylxanthine to form 8-(4-chlorophenyl)-1,7-dimethylxanthine. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate, which is subsequently converted to the target compound by reaction with phenylmagnesium bromide followed by acid hydrolysis.", "Starting Materials": [ "4-chlorophenylacetic acid", "1,7-dimethylxanthine", "ethyl chloroacetate", "phenylmagnesium bromide" ], "Reaction": [ "Condensation of 4-chlorophenylacetic acid with 1,7-dimethylxanthine in the presence of a coupling reagent such as EDC or DCC to form 8-(4-chlorophenyl)-1,7-dimethylxanthine.", "Reaction of 8-(4-chlorophenyl)-1,7-dimethylxanthine with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate.", "Reaction of ethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate with phenylmagnesium bromide in the presence of a catalyst such as copper iodide to form the corresponding Grignard reagent.", "Acid hydrolysis of the Grignard reagent to form Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate." ] } | |
Numéro CAS |
887467-14-3 |
Formule moléculaire |
C24H20ClN5O4 |
Poids moléculaire |
477.91 |
Nom IUPAC |
benzyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H20ClN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-8-17(25)9-11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
DEBYSDIZLCBAOI-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[cd]indol-2-amine](/img/structure/B2802092.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2802093.png)
![2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride](/img/structure/B2802094.png)
![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2802096.png)




![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)
![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)
![3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide](/img/structure/B2802109.png)
![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802114.png)
